Hexyldimethylphosphine oxide
Description
Hexyldimethylphosphine oxide is an organophosphorus compound with the molecular formula C₈H₁₉OP, featuring a hexyl group (-C₆H₁₃) and two methyl groups (-CH₃) bonded to a central phosphorus atom in its oxidized form (P=O). This structure confers unique physicochemical properties, such as moderate lipophilicity due to the hexyl chain and electron-donating characteristics from the alkyl substituents.
Properties
CAS No. |
28520-49-2 |
|---|---|
Molecular Formula |
C8H19OP |
Molecular Weight |
162.21 g/mol |
IUPAC Name |
1-dimethylphosphorylhexane |
InChI |
InChI=1S/C8H19OP/c1-4-5-6-7-8-10(2,3)9/h4-8H2,1-3H3 |
InChI Key |
OCBOQSGCZXEWIH-UHFFFAOYSA-N |
SMILES |
CCCCCCP(=O)(C)C |
Canonical SMILES |
CCCCCCP(=O)(C)C |
Other CAS No. |
28520-49-2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Phosphine Oxide Compounds
Phosphine oxides vary significantly in properties based on substituent groups. Below is a comparative analysis of hexyldimethylphosphine oxide with structurally related compounds:
Substituent Effects on Physicochemical Properties
Functional Differences
- Lipophilicity: The hexyl chain in this compound enhances solubility in non-polar solvents compared to trimethyl- or hydroxyphenyl-substituted analogs, making it suitable for hydrophobic polymer blends .
- Thermal Stability : Bulky aryl substituents (e.g., triphenylphosphine oxide) offer higher thermal stability than alkyl-substituted variants, critical for high-temperature applications .
Research Findings and Gaps
- Structural Analogues : Regulatory documents list compounds like dimethoxyphosphine oxide and dimethyl phosphonate , but their comparative data with this compound are absent.
- Coordination Chemistry : Phosphine-alkene ligands in suggest that alkyl substituents enhance electron donation to metals, a property this compound may share .
- Flame Retardancy: Hydroxyphenyl phosphine oxides in demonstrate that substituent polarity correlates with flame-retardant efficiency in polymers ; this compound’s alkyl chain may instead improve compatibility with non-polar matrices.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
